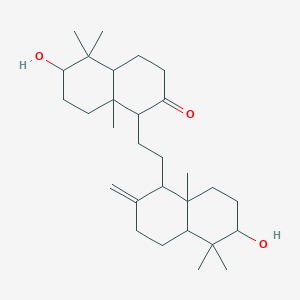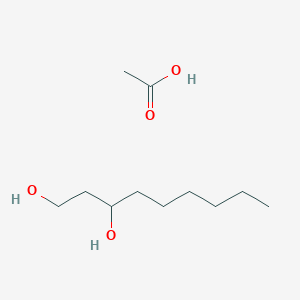
4-methoxy-N-(2-pyridinylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-méthoxy-N-(2-pyridinylméthyl)aniline est un composé organique de formule moléculaire C₁₃H₁₄N₂O. Il s'agit d'un dérivé de l'aniline, où l'azote de l'aniline est substitué par un groupe 2-pyridinylméthyle et un groupe méthoxy en position para du cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-méthoxy-N-(2-pyridinylméthyl)aniline implique généralement la réaction de la 4-méthoxyaniline avec le 2-pyridinecarboxaldéhyde dans des conditions d'amination réductrice. La réaction peut être catalysée par des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄). La réaction est généralement réalisée dans un solvant organique comme l'éthanol ou le méthanol à température ambiante .
Méthodes de production industrielle
Dans un contexte industriel, la production de la 4-méthoxy-N-(2-pyridinylméthyl)aniline peut impliquer des procédés continus afin d'assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et la concentration des réactifs peuvent optimiser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 4-méthoxy-N-(2-pyridinylméthyl)aniline peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe méthoxy peut être oxydé pour former un dérivé quinonique correspondant.
Réduction: Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution: Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l'halogénation.
Réactifs et conditions courants
Oxydation: Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.
Réduction: Des agents réducteurs comme le NaBH₄ ou le LiAlH₄.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle aromatique .
4. Applications de la recherche scientifique
La 4-méthoxy-N-(2-pyridinylméthyl)aniline présente plusieurs applications en recherche scientifique:
Chimie: Utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie: Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré comme intermédiaire pharmaceutique potentiel pour le développement de médicaments.
Industrie: Utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés
5. Mécanisme d'action
Le mécanisme d'action de la 4-méthoxy-N-(2-pyridinylméthyl)aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant à des récepteurs ou à des enzymes et modulant leur activité. La présence des groupes méthoxy et pyridinylméthyle peut influencer son affinité de liaison et sa spécificité .
Applications De Recherche Scientifique
4-methoxy-N-(2-pyridinylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-pyridinylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and pyridinylmethyl groups can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
4-méthoxyaniline: Structure similaire mais dépourvue du groupe pyridinylméthyle.
N-(2-pyridinylméthyl)aniline: Structure similaire mais dépourvue du groupe méthoxy.
4-méthoxy-N-(4-méthoxybenzylidène)aniline: Contient un groupe méthoxybenzylidène supplémentaire
Unicité
La 4-méthoxy-N-(2-pyridinylméthyl)aniline est unique en raison de la présence à la fois du groupe méthoxy et du groupe pyridinylméthyle, ce qui peut renforcer sa réactivité chimique et son activité biologique potentielle par rapport à des composés similaires .
Propriétés
Numéro CAS |
4334-27-4 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-methoxy-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H14N2O/c1-16-13-7-5-11(6-8-13)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3 |
Clé InChI |
VZYUNDIQWDHYLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
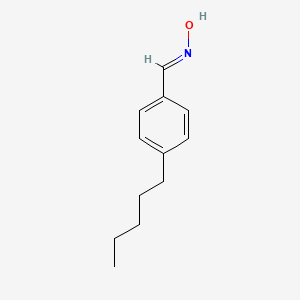

![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
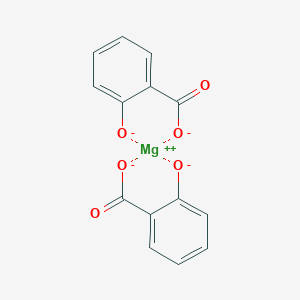
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
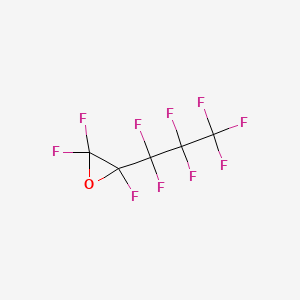
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
